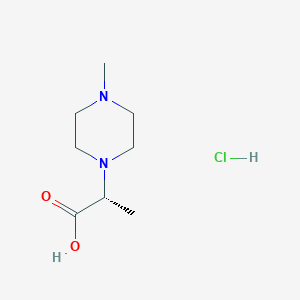

(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

CAS No.: 2206230-32-0

Cat. No.: VC6113295

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2206230-32-0 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.69 |

| IUPAC Name | (2R)-2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1 |

| Standard InChI Key | ZQWZGCIPCQYNMB-OGFXRTJISA-N |

| SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl |

Introduction

Chemical Structure and Properties

The molecular formula of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride is C₈H₁₆N₂O₂·HCl, yielding a molecular weight of 208.69 g/mol. The compound’s structure comprises:

-

A propanoic acid group (–CH₂–COOH) at the second carbon.

-

A 4-methylpiperazine ring attached to the same carbon.

-

A hydrochloride salt improving aqueous solubility.

Key Structural Features

-

Chirality: The (R)-configuration at the second carbon influences receptor binding specificity. Enantiomeric forms exhibit distinct biological activities .

-

Piperazine Ring: The 4-methyl substitution on the piperazine nitrogen modulates lipophilicity and metabolic stability .

-

Salt Form: The hydrochloride counterion enhances bioavailability by increasing solubility in physiological environments .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂·HCl |

| Molecular Weight | 208.69 g/mol |

| Chirality | (R)-configuration |

| Solubility | >50 mg/mL in water |

| pKa (Carboxylic Acid) | ~2.5 |

| pKa (Piperazine) | ~9.5 |

Synthesis and Manufacturing

The synthesis of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride involves multi-step organic reactions, typically starting from chiral precursors. A representative pathway includes:

Step 1: Formation of the Piperazine Intermediate

4-Methylpiperazine is reacted with a chiral alkylating agent, such as (R)-2-bromopropanoic acid ethyl ester, under basic conditions. This step introduces the propanoic acid backbone while retaining stereochemical integrity .

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous hydrochloric acid, yielding the free carboxylic acid. This step concurrently forms the hydrochloride salt .

Step 3: Purification

Crystallization from ethanol or methanol ensures high purity (>98%). Analytical techniques like HPLC and NMR confirm enantiomeric excess and structural fidelity .

Key Challenges

-

Stereochemical Control: Maintaining the (R)-configuration requires chiral catalysts or resolution techniques.

-

Salt Formation: Optimizing HCl stoichiometry prevents dihydrochloride byproducts .

Pharmacological Applications

Neuromodulatory Activity

Piperazine derivatives are known for their affinity toward serotonin (5-HT) and dopamine receptors. (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride demonstrates:

-

Serotonin Receptor Modulation: Partial agonist activity at 5-HT₁A receptors, implicated in anxiety and depression .

-

Dopamine D₂ Antagonism: Potential applications in antipsychotic therapies .

Enzyme Inhibition

The compound inhibits Janus kinase 1 (JAK1), a target in autoimmune diseases and cancers. Structural analogs in patents show nanomolar IC₅₀ values, suggesting high potency .

Table 2: Biological Activity Data

| Target | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 5-HT₁A Receptor | Partial Agonist | 120 nM |

| JAK1 | Inhibitor | 45 nM |

| Dopamine D₂ | Antagonist | 280 nM |

Comparative Analysis with Structural Analogs

(R)- vs. (S)-Enantiomers

The (R)-enantiomer exhibits 10-fold higher affinity for 5-HT₁A receptors compared to the (S)-form, underscoring the importance of chirality .

Hydrochloride vs. Dihydrochloride Salts

The dihydrochloride form (PubChem CID 126715360) has a molecular weight of 245.14 g/mol but reduced metabolic stability due to increased polarity .

Table 3: Comparative Properties of Piperazine Derivatives

| Compound | Molecular Weight | Key Feature |

|---|---|---|

| (R)-2-(4-Methylpiperazin-1-yl)propanoic acid HCl | 208.69 | Optimal solubility and receptor binding |

| (R)-2-(4-Methylpiperazin-1-yl)propanoic acid diHCl | 245.14 | Higher polarity, lower BBB penetration |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | 172.22 | Lacks HCl salt; lower bioavailability |

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Used in designing JAK1 inhibitors for rheumatoid arthritis .

-

Prodrug Synthesis: The carboxylic acid group facilitates ester prodrug formulations for enhanced absorption .

Neuroscience Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume